molecular formula C8H9BrN2O B2739857 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one CAS No. 1934474-98-2

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one

Cat. No.: B2739857
CAS No.: 1934474-98-2
M. Wt: 229.077
InChI Key: MNRKJXORHCVOHV-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of a bromine atom at the 4th position, a cyclopropylmethyl group at the 2nd position, and a pyridazinone core. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable pyridazinone derivative with cyclopropylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethyl group contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: A brominated phenol with different biological activities.

    4-Bromophenyl ether: A brominated ether with distinct chemical properties.

    4-Bromophenylacetic acid: A brominated acetic acid derivative with unique applications.

Uniqueness

4-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a cyclopropylmethyl group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(cyclopropylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-4-10-11(8(7)12)5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRKJXORHCVOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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